molecular formula C8H11NO4S B7797016 4-Amino-3-ethoxybenzenesulfonic acid CAS No. 6633-77-8

4-Amino-3-ethoxybenzenesulfonic acid

Cat. No.: B7797016
CAS No.: 6633-77-8
M. Wt: 217.24 g/mol
InChI Key: BGMUQSQTQVRFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-ethoxybenzenesulfonic acid is an aromatic sulfonic acid derivative featuring an amino group (-NH₂) at the 4-position and an ethoxy group (-OCH₂CH₃) at the 3-position of the benzene ring. The sulfonic acid group (-SO₃H) at the 1-position confers strong acidity and water solubility. This compound is structurally significant in organic synthesis, particularly as an intermediate in dyes, pharmaceuticals, and specialty chemicals. Its zwitterionic nature (due to the amino and sulfonic acid groups) influences its crystallinity and solubility in polar solvents .

Properties

IUPAC Name

4-amino-3-ethoxybenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2,9H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMUQSQTQVRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868371
Record name 4-Amino-3-ethoxybenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6633-77-8
Record name NSC42163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-ethoxybenzenesulfonic acid typically involves the sulfonation of 4-amino-3-ethoxybenzene. The process begins with the nitration of 3-ethoxyaniline, followed by reduction to form the corresponding amine. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-3-ethoxybenzenesulfonic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Types of Reactions:

    Oxidation: 4-Amino-3-ethoxybenzenesulfonic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the amino and ethoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Iron powder in acidic medium or catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated benzenesulfonic acids.

Scientific Research Applications

4-Amino-3-ethoxybenzenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It serves as a building block for more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a component in formulations requiring specific sulfonic acid functionalities.

Mechanism of Action

The mechanism of action of 4-Amino-3-ethoxybenzenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and ethoxy groups on the benzene ring allow it to form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The sulfonic acid group enhances its solubility and reactivity in aqueous environments, facilitating its use in various applications.

Comparison with Similar Compounds

Sulfonic Acid Derivatives with Amino and Alkoxy/Hydroxy Groups

Compound Name Substituents Key Properties Applications References
4-Amino-3-ethoxybenzenesulfonic acid -NH₂ (4), -OCH₂CH₃ (3), -SO₃H (1) Zwitterionic, λmax ~427 nm (in water), a = 53.0 l/(g∙cm) Dyes, pharmaceutical intermediates
3-Amino-4-hydroxybenzenesulfonic acid -NH₂ (3), -OH (4), -SO₃H (1) Higher acidity (pKa ~1.5 for -SO₃H, ~8.5 for -OH), forms hydrogen bonds readily Metal complexation, analytical reagents
4-Methoxyaniline-3-sulfonic acid -NH₂ (4), -OCH₃ (3), -SO₃H (1) Reduced steric hindrance vs. ethoxy, λmax ~415 nm Textile dyes, UV stabilizers
4-Acetamidobenzenesulfonic acid -NHAc (4), -SO₃H (1) Lower reactivity (protected amine), improved thermal stability Sulfonamide synthesis, surfactants

Key Observations :

  • Ethoxy vs. Methoxy/Hydroxy: The ethoxy group in 4-amino-3-ethoxybenzenesulfonic acid enhances lipophilicity compared to methoxy or hydroxy analogs, making it more suitable for lipid-soluble pharmaceutical intermediates. Methoxy derivatives exhibit slightly blue-shifted UV-Vis absorption .
  • Acidity: The sulfonic acid group dominates acidity (pKa ~1–2), but hydroxy-substituted analogs (e.g., 3-amino-4-hydroxybenzenesulfonic acid) exhibit additional weak acidity (pKa ~8–9) from the phenolic -OH .

Substituted Benzoic Acids and Nitro Derivatives

Compound Name Substituents Key Properties Applications References
4-Amino-3-bromobenzoic acid -NH₂ (4), -Br (3), -COOH (1) Strong electron-withdrawing Br increases acidity (pKa ~2.5 for -COOH), planar structure Sulfonamide/benzothiazine synthesis
4-Amino-3-nitrobenzenesulfonic acid -NH₂ (4), -NO₂ (3), -SO₃H (1) High acidity (pKa ~0.5 for -SO₃H), nitro group enables reduction to amine Explosives, azo dyes

Key Observations :

  • Nitro vs. Ethoxy : Nitro groups drastically increase acidity and reactivity (e.g., facile reduction to amines), whereas ethoxy groups are electron-donating, stabilizing the ring for electrophilic substitution .
  • Carboxylic Acid vs. Sulfonic Acid: Benzoic acid derivatives (e.g., 4-amino-3-bromobenzoic acid) are less water-soluble but more volatile, favoring use in organic solvents .

Acetamido Derivatives

Compound Name Substituents Key Properties Applications References
4-(Acetylamino)-2-aminobenzenesulfonic acid -NHAc (4), -NH₂ (2), -SO₃H (1) Dual amino groups enable crosslinking; acetyl protects amine during synthesis Polymers, drug conjugates
4-Acetamidobenzenesulfonic acid -NHAc (4), -SO₃H (1) Stable amine precursor, moderate solubility in ethanol Sulfa drug synthesis

Key Observations :

  • Protected Amines : Acetamido groups prevent unwanted side reactions (e.g., oxidation) but require deprotection for further functionalization .

Biological Activity

4-Amino-3-ethoxybenzenesulfonic acid, a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

4-Amino-3-ethoxybenzenesulfonic acid is characterized by its sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C9H13NO4S, and it exhibits both hydrophilic and lipophilic characteristics due to the presence of an amino group and an ethoxy substituent.

Antitumor Activity

Research indicates that derivatives of 4-amino-substituted benzenesulfonamides exhibit varying degrees of antitumor activity. For instance, studies have shown that certain analogs demonstrate binding affinity to carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. However, specific studies on 4-amino-3-ethoxybenzenesulfonic acid's direct antitumor effects remain limited .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. A study highlighted that 4-amino-substituted benzenesulfonamides show significant binding affinity towards various carbonic anhydrase isoforms (CA I, II, VI, VII, XII, and XIII), suggesting potential therapeutic applications in conditions like glaucoma and edema .

Toxicological Profile

The toxicological properties of 4-amino-3-ethoxybenzenesulfonic acid have not been fully elucidated. However, preliminary data suggest potential harmful effects on aquatic organisms, indicating the need for further ecotoxicological assessments .

Study on Antitumor Activity

A notable study synthesized a series of 4-substituted diazobenzenesulfonamides and evaluated their antitumor efficacy against mouse lymphoid leukemia. While the results indicated no significant activity for some compounds, it established a framework for further exploration of structural modifications to enhance biological activity .

Enzyme Binding Affinity

Another investigation focused on the binding affinities of various sulfonamide derivatives to carbonic anhydrases. The results demonstrated that modifications in the amino group significantly impacted the binding efficiency, paving the way for designing more effective inhibitors .

Research Findings

Study Focus Findings
Dabbagh et al. (2014)Antitumor ActivityNo significant antitumor activity in vivo against mouse lymphoid leukemia; need for further testing on CA inhibitors .
Binding Affinity StudyEnzyme InhibitionHigher binding affinity observed in modified sulfonamides; potential applications in glaucoma treatment .
Toxicity AssessmentEcotoxicological EffectsIndicated harmful effects on aquatic life; further studies required to assess environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.